tert-Butyl (6-methoxypyridin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling with aromatic aldehydes. These processes are characterized using FTIR, 1H and 13C NMR spectroscopy, with some compounds showing intramolecular hydrogen bonding according to DFT analyses (Çolak et al., 2021).
Molecular Structure Analysis
The crystal and molecular structure of certain derivatives is determined by X-ray crystallographic analysis, revealing monoclinic space group formations and stabilization by intramolecular hydrogen bonds. These findings are critical for understanding the spatial arrangement and potential reactivity of these compounds (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their utility as building blocks in organic synthesis. These reactions highlight the versatility and reactivity of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard et al., 2005).
Physical Properties Analysis
Studies on related carbamate compounds focus on crystallization behaviors, molecular packing, and intermolecular interactions. These investigations provide insight into the solid-state properties, which are essential for the formulation and material science applications of these compounds.
Chemical Properties Analysis
Chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates have been explored, revealing the potential of these groups for selective reactivity and protection strategies in complex molecule synthesis (Sakaitani & Ohfune, 1990). These studies underscore the chemical versatility and utility of tert-butyl carbamate derivatives in organic synthesis.
Scientific Research Applications
Baillargeon et al. (2017) explored isomorphous crystal structures of derivatives like tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. These compounds form an isostructural family with unique hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B. Jaspine B shows cytotoxic activity against human carcinoma cell lines and is derived from L-Serine (Tang et al., 2014).
Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its relevance in chemical synthesis (Padwa et al., 2003).
Zhao et al. (2017) developed a rapid synthetic method for Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (Zhao et al., 2017).
Wang et al. (2022) utilized tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process, demonstrating its versatility in photocatalyzed synthesis (Wang et al., 2022).
Pan et al. (1998) synthesized antioxidants containing tert-butyl carbamate, demonstrating their potential in stabilizing polymers against thermal oxidation (Pan et al., 1998).
properties
IUPAC Name |
tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTIXIDDRDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376738 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
CAS RN |
183741-80-2 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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